molecular formula C20H28O5 B1197801 Gibberellin A14 CAS No. 4955-22-0

Gibberellin A14

Cat. No. B1197801
CAS RN: 4955-22-0
M. Wt: 348.4 g/mol
InChI Key: NJEWNTGSXKRWKA-MJPABCAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A14 is a C20-gibberellin, initially identified in Gibberella fujikuroi. It differs from gibberellin A12 in the presence of a beta-OH at C-2 (gibbane numbering). It is a dicarboxylic acid, a C20-gibberellin and a gibberellin monocarboxylic acid. It is a conjugate acid of a gibberellin A14(2-).

Scientific Research Applications

Biosynthesis Pathways

Research has illuminated the dual pathways for the biosynthesis of gibberellins, including GA14, within Arabidopsis seedlings. The mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids both contribute to gibberellin production. However, GAs are predominantly synthesized through the MEP pathway, with the MVA pathway playing a significant role in the biosynthesis of other compounds like campesterol (Kasahara et al., 2002).

Role in Plant Development

Gibberellin A14, like other gibberellins, is involved in numerous developmental processes within plants. It has been shown that alterations in the GA molecule, such as those found in GA14, can affect its biological activity across various plant bioassays, demonstrating the critical structural requirements for gibberellin function (Hoad et al., 2004).

Gibberellin Signaling

The understanding of gibberellin signaling has been advanced through the study of GA14 and its interactions within the plant. For instance, the gibberellin receptor GID1's binding to GA and subsequent interaction with DELLA proteins is a crucial step in gibberellin signaling, which regulates gene expression and promotes plant growth by degrading DELLA proteins, which are growth inhibitors (Murase et al., 2008).

Translocation and Metabolism

Studies on the translocation and metabolism of gibberellins, including GA14, have provided insights into how these hormones are distributed and processed within plants. For example, research on Phaseolus coccineus (runner bean) seedlings revealed that GAs injected into different plant parts undergo varied levels of metabolism and translocation, affecting plant growth in different ways (Nash & Crozier, 2004).

Gibberellin Inhibition Studies

Investigations into the effects of gibberellins, including GA14, on plant growth have also included studies on their inhibition. For instance, research on Hancornia speciosa, a tropical plant, demonstrated that certain gibberellins, including GA14, can inhibit shoot elongation, highlighting the complex role of gibberellins in plant development and the potential for manipulating GA pathways for agricultural benefits (Pereira-Netto et al., 2002).

properties

IUPAC Name

(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEWNTGSXKRWKA-MJPABCAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332089
Record name Gibberellin A14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gibberellin A14

CAS RN

4955-22-0
Record name (1α,2β,4aα,4bβ,10β)-2-Hydroxy-1,4a-dimethyl-8-methylenegibbane-1,10-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4955-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gibberellin A14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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